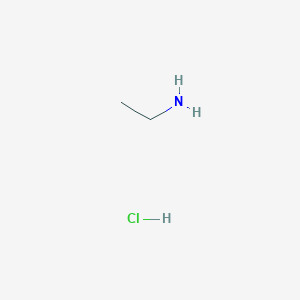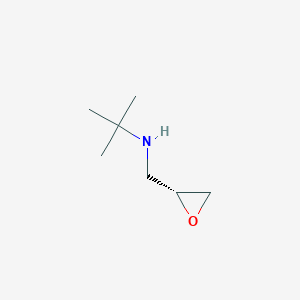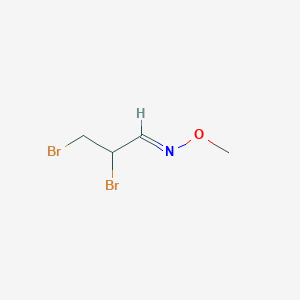
Methyl 3-cyanobenzoate
概述
描述
Methyl 3-cyanobenzoate: is an organic compound with the molecular formula C₉H₇NO₂ . It is a benzoate ester characterized by the presence of a cyano group attached to the benzene ring. This compound is a white crystalline solid with a melting point of approximately 58°C and a boiling point of around 267.2°C . It is slightly soluble in water but more soluble in organic solvents like chloroform and methanol .
准备方法
Synthetic Routes and Reaction Conditions:
Esterification Reaction:
Industrial Production Methods:
Industrial production often employs high-yield methods such as the reaction of 3-cyanobenzoic acid with methanol in the presence of a catalyst and dehydrating agent. The use of thionyl chloride for the formation of acid chloride followed by esterification is also common due to its efficiency .
化学反应分析
Types of Reactions:
-
Oxidation:
- Methyl 3-cyanobenzoate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Substituted benzoate esters.
科学研究应用
Chemistry:
- Methyl 3-cyanobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- It serves as a precursor in the synthesis of biologically active molecules, including inhibitors of enzymes like apurinic/apyrimidinic endonuclease 1 (APE1) .
Medicine:
- The compound is used in the development of drugs, particularly those targeting specific enzymes and pathways involved in disease processes .
Industry:
作用机制
The mechanism of action of methyl 3-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an intermediate in the synthesis of inhibitors for apurinic/apyrimidinic endonuclease 1 (APE1), which plays a crucial role in DNA repair processes . The compound’s cyano group and ester functionality allow it to participate in various biochemical pathways, leading to its effects on molecular targets .
相似化合物的比较
- Methyl 4-cyanobenzoate
- Ethyl 3-cyanobenzoate
- Methyl 3-nitrobenzoate
- Methyl 4-nitrobenzoate
Comparison:
- Methyl 3-cyanobenzoate vs. Methyl 4-cyanobenzoate: Both compounds have similar structures, but the position of the cyano group differs, leading to variations in their reactivity and applications .
- This compound vs. Ethyl 3-cyanobenzoate: The difference lies in the ester group, with methyl being replaced by ethyl. This change can affect the compound’s solubility and reactivity .
- This compound vs. Methyl 3-nitrobenzoate: The cyano group in this compound is replaced by a nitro group in methyl 3-nitrobenzoate, leading to different chemical properties and applications .
- This compound vs. Methyl 4-nitrobenzoate: Similar to the previous comparison, the position and type of substituent group differ, affecting the compound’s reactivity and use .
属性
IUPAC Name |
methyl 3-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBHWSMZTSSEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065521 | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13531-48-1 | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13531-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013531481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of Methyl 3-cyanobenzoate in anticancer drug development?
A1: this compound serves as a key starting material for synthesizing novel esters with potential anticancer activity. [] Researchers have successfully synthesized esters of this compound with dihydroartemisinin and zerumbone, exhibiting promising cytotoxic activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. [] This suggests that modifying this compound to create novel esters could lead to the development of new anticancer agents.
Q2: How does the structure of this compound-derived compounds influence their anticancer activity?
A2: Studies show a structure-activity relationship between this compound derivatives and their cytotoxic effects. [] For instance, introducing a 4-methoxy substituent to the structure of a this compound-derived ester completely eliminated its cytotoxic activity against the tested cancer cell lines. [] This highlights the importance of specific structural features in conferring anticancer properties to these compounds. Molecular docking studies further support these findings by demonstrating how structural modifications affect the binding interactions of these derivatives with the epidermal growth factor receptor (EGFR), a key protein involved in cancer development. []
Q3: Beyond anticancer applications, what other uses have been explored for this compound?
A3: this compound is a versatile compound used as an intermediate in synthesizing various organic molecules, including pharmaceuticals and agrochemicals. One notable application is its use in preparing oxadiazole derivatives, specifically 3-(5-ethyl-1,2,4-oxadiazole-3-yl) benzamide. [] This compound acts as a crucial intermediate in medicinal chemistry, highlighting the broader utility of this compound in developing new drugs and other biologically active compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[4-(tert-Butyl)phenyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B45358.png)


![1-Azoniatricyclo[3.3.3.01,5]undecane;chloride](/img/structure/B45367.png)






